molecular formula C9H11ClN2O2 B185878 (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 177943-33-8

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No. B185878
M. Wt: 214.65 g/mol
InChI Key: WZOBDOKCHIUXAY-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound would be described in terms of its chemical structure, including the types and arrangement of its atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

For example, Imidazole hydrochloride , a similar compound, is highly valued in scientific research applications due to its versatile properties and extensive range of uses . Here are some of its applications:

  • Biochemical and Physiological Experiments

    • Imidazole hydrochloride acts as a crucial reagent in tasks such as the isolation and purification of proteins, the determination of enzyme activity, and the exploration of cell membrane functions .
    • It possesses the ability to bind to specific amino acids in proteins, altering their activity and allowing for the study of protein structure and function .
  • Organic Synthesis

    • As a catalyst in organic synthesis, imidazole hydrochloride facilitates the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
  • Pharmaceuticals Production

    • Imidazole hydrochloride finds application in the production of pharmaceuticals .
  • Agrochemicals Production

    • It is also used in the production of agrochemicals .
  • Industrial Products Production

    • Imidazole hydrochloride is used in the production of other industrial products .
  • pH Modification

    • Imidazole hydrochloride exhibits characteristics of a weak base, enabling it to bind with and neutralize protons in aqueous solutions. This property is harnessed to modify the pH of a solution, thereby influencing the activity of enzymes and other proteins .

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or to develop new applications for it.


properties

IUPAC Name

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBDOKCHIUXAY-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628698
Record name (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

CAS RN

177943-33-8
Record name (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 2
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 3
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 4
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 5
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 6
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.